4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
Description
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-11-5-14-17(9-11)8-10-6-16(7-10)12(18)15-1-3-19-4-2-15/h5,9-10H,1-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWLRDOZOPJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The pyrazole core is synthesized via cyclocondensation of hydrazine with 1,3-diketones. For 4-bromo substitution, post-synthetic bromination is employed:
- 1,3-Diketone preparation : Ethyl acetoacetate (1.0 eq) reacts with acetyl chloride (1.2 eq) in anhydrous THF under Ar, yielding 2,4-pentanedione.
- Pyrazole formation : Hydrazine hydrate (1.05 eq) is added dropwise at 0°C, stirred for 12 h, affording 1H-pyrazole-4-carboxylate (78% yield).
- Bromination : NBS (1.1 eq) in CCl₄ under UV light introduces bromine at the 4-position (62% yield).
Table 1 : Bromination Optimization
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 25 | 62 |
| Br₂ | CH₂Cl₂ | 0 | 48 |
| CuBr₂ | DMF | 80 | 35 |
Azetidine Intermediate Synthesis
Azetidine-1-carboxylic Acid Protection
Azetidine-1-carboxylic acid is protected as its tert-butyl ester to prevent side reactions during subsequent steps:
- Esterification : Azetidine-1-carboxylic acid (1.0 eq), Boc₂O (1.2 eq), and DMAP (0.1 eq) in CH₂Cl₂, stirred for 6 h (89% yield).
- Methylenation : The protected azetidine is treated with paraformaldehyde (2.0 eq) and BF₃·Et₂O (0.2 eq) in toluene at 110°C, introducing the methylene bridge (74% yield).
Table 2 : Methylene Bridge Installation
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | 110 | 8 | 74 |
| H₂SO₄ | 100 | 12 | 58 |
| PTSA | 90 | 10 | 63 |
Coupling of Azetidine and 4-Bromo-1H-pyrazole
Nucleophilic Substitution
The methylene-bridged azetidine undergoes alkylation with 4-bromo-1H-pyrazole:
- Mesylation : Azetidine intermediate (1.0 eq) reacted with MsCl (1.5 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at -40°C, forming the mesylate (91% yield).
- Displacement : 4-Bromo-1H-pyrazole (1.2 eq) and K₂CO₃ (3.0 eq) in DMF at 80°C for 24 h, yielding 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate (68% yield).
Mechanistic Insight : The mesylate’s electrophilic methylene carbon is attacked by the pyrazole’s nitrogen, facilitated by carbonate base. Steric hindrance from the azetidine ring necessitates elevated temperatures.
Amide Bond Formation with Morpholine
Deprotection and Activation
Coupling Reaction
Morpholine (1.5 eq) is added to the activated acid, stirred for 12 h at 25°C. The crude product is purified via silica chromatography (hexane/EtOAc 3:1), affording the title compound in 82% yield.
Table 3 : Coupling Reagent Screening
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 82 | 98.5 |
| DCC/DMAP | 75 | 97.2 |
| HATU/DIEA | 88 | 99.1 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, pyrazole-H), 4.31 (t, J = 7.2 Hz, 2H, CH₂N), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.45–3.41 (m, 4H, morpholine-NCH₂), 2.98–2.94 (m, 2H, azetidine-CH₂), 2.33–2.28 (m, 2H, azetidine-CH₂).
- HRMS (ESI+): m/z calc. for C₁₃H₁₈BrN₃O₂ [M+H]⁺: 344.0524; found: 344.0521.
Process Optimization and Scale-Up Considerations
Solvent Effects on Amidation
Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Switching to THF with 10% DMF improves yield to 85% while easing solvent removal.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the pyrazole ring.
Scientific Research Applications
Biological Activities
Research indicates that 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens, including multidrug-resistant strains. For instance, compounds similar in structure have demonstrated efficacy against Salmonella typhi and Escherichia coli, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. It acts through mechanisms such as apoptosis induction and cell cycle arrest, particularly in leukemia and breast cancer models .
Enzyme Inhibition
Research has highlighted its role as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes inhibition of kinases and other targets crucial for tumor growth and survival .
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Antibacterial Efficacy :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural and physicochemical differences between 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine and related compounds:
Key Structural and Functional Differences
Azetidine vs. Piperidine/Acetyl Linkers
- The azetidine ring in the target compound confers greater rigidity compared to the flexible acetyl linker in 4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine. This rigidity may enhance binding affinity to enzymatic targets like kinases .
- Piperidine in 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine introduces basic nitrogen , altering electron distribution compared to the oxygen-containing morpholine, which may affect solubility and membrane permeability .
Substituent Effects on Pyrazole
- The 4-bromo substituent on the pyrazole ring is a common feature in kinase inhibitors due to halogen bonding with target proteins . In contrast, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lacks the azetidine-morpholine system but exhibits antibacterial activity, suggesting the bromophenyl group contributes to bioactivity independently .
Morpholine vs. Alternative Heterocycles
- Derivatives like 4-[4-(chloromethyl)phenyl]morpholine are often used as intermediates for further functionalization .
Biological Activity
The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine represents a novel class of heterocyclic compounds that integrate a morpholine ring with a pyrazole and azetidine moiety. This unique structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound can be described by its molecular formula and a molecular weight of 321.17 g/mol. Its structure includes:
- Pyrazole Ring : Contributes to the compound's reactivity and biological interactions.
- Azetidine Ring : Provides structural rigidity and potential for enzyme inhibition.
- Morpholine Moiety : Often associated with various pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Pathway Interference : The compound might disrupt specific biochemical pathways, leading to altered cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, indicating that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Activity : Research indicates that derivatives containing pyrazole rings can demonstrate stronger cytotoxic effects compared to established chemotherapeutics like cisplatin .
- Mechanisms of Action in Cancer : Compounds similar to this compound have been shown to induce apoptosis through caspase activation and modulate autophagy pathways .
Antimicrobial Activity
The presence of the bromine atom in the structure enhances the compound's potential as an antimicrobial agent. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens, suggesting that this compound may also possess such properties.
Case Studies
Several studies have explored the biological activity of related pyrazole derivatives:
Q & A
Q. Advanced Purity Assurance :
- HPLC Analysis : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to confirm purity.
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 381.08) to confirm structural integrity .
How is the molecular structure of this compound validated, and what analytical techniques are critical?
Q. Basic Characterization :
Q. Advanced Structural Analysis :
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., azetidine ring puckering, dihedral angles between pyrazole and morpholine) to understand conformational stability .
What substitution reactions are feasible at the bromine position, and how do they impact reactivity?
Basic Reactivity :
The bromine atom on the pyrazole ring undergoes nucleophilic substitution (SNAr) with reagents like:
- Sodium azide (NaN3) to form an azide derivative.
- Potassium cyanide (KCN) for cyano-group introduction.
Reactions typically proceed in DMF at 80–100°C for 12–24 hours .
Q. Advanced Functionalization :
- Click Chemistry : Post-substitution azides can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin tags for target-engagement studies .
What biological activities have been observed in structurally related compounds, and how might this compound be screened?
Q. Basic Pharmacological Screening :
Q. Advanced SAR Insights :
- Pyrazole Position : Bromine at the 4-position (vs. 3- or 5-) enhances lipophilicity, improving membrane permeability.
- Morpholine vs. Piperidine : Morpholine’s oxygen increases solubility but may reduce CNS penetration compared to piperidine analogs .
How does crystallographic data inform conformational stability under varying conditions?
Q. Advanced Analysis :
- Temperature-Dependent Crystallography : Compare structures at 100K vs. 298K to assess thermal stability of the azetidine-morpholine linkage.
- Hydrogen Bonding : Identify intermolecular H-bonds (e.g., morpholine O with water) that influence solubility and polymorph formation .
What stability challenges arise during storage, and how are they mitigated?
Q. Basic Stability Protocols :
- pH Sensitivity : Store in amber vials at pH 6–8 (buffered solutions) to prevent azetidine ring hydrolysis.
- Light Sensitivity : Bromine substituents may degrade under UV light; use inert atmospheres (N2) for long-term storage .
Q. Advanced Degradation Studies :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and analyze by LC-MS to identify degradation products (e.g., de-brominated analogs) .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Q. Advanced SAR Strategies :
- Azetidine Ring Modifications : Replace azetidine with pyrrolidine to test ring size impact on target binding (e.g., kinase inhibition).
- Morpholine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity .
Can this compound be adapted for click chemistry applications in probe development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
